molecular formula C23H27BrNP B100487 (3-(Dimethylamino)propyl)triphenylphosphonium bromide CAS No. 18355-96-9

(3-(Dimethylamino)propyl)triphenylphosphonium bromide

Cat. No.: B100487
CAS No.: 18355-96-9
M. Wt: 428.3 g/mol
InChI Key: SSWPSKSQQSJKKF-UHFFFAOYSA-M
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Description

(3-(Dimethylamino)propyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C23H27BrNP. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its role as a phase-transfer catalyst, facilitating reactions between immiscible phases.

Future Directions

“(3-(Dimethylamino)propyl)triphenylphosphonium bromide” has been used in the synthesis of various compounds, including topoisomerase I-targeting antitumor agents and diphenyl amine-based sodium channel blockers . Its future use will likely continue in these areas and potentially expand as new applications are discovered.

Mechanism of Action

Target of Action

It has been used in the synthesis of topoisomerase i-targeting antitumor agents , suggesting that it may interact with topoisomerase I, an enzyme that alters DNA supercoiling and is a target for many anticancer drugs.

Mode of Action

It is known to be a reactant in the preparation of various compounds . For instance, it has been used in the Wittig reaction with benzaldehyde , a common method for the synthesis of alkenes from aldehydes or ketones.

Biochemical Pathways

The compound has been used in the synthesis of the C15-C21 stereopentad of discodermolide via cleavage of aminoglycosides, double-bond isomerization, and selective hydroxyl group protection . Discodermolide is a potent antimitotic agent that stabilizes microtubules. Therefore, it can be inferred that the compound may indirectly affect the microtubule dynamics and cell division processes.

Result of Action

The compound has been used in the creation of diphenyl amine-based sodium channel blockers, which are effective against hNav1.2 . Sodium channels play a key role in the generation and propagation of action potentials in neurons. Therefore, the compound may indirectly contribute to the modulation of neuronal activity.

Action Environment

The compound is recommended to be stored in an inert atmosphere at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3-(Dimethylamino)propyl)triphenylphosphonium bromide involves a multi-step synthesis process:

    Step 1: Toluene is pumped into a reaction kettle, and triphenyl phosphine is added manually. 1,3-dibromopropane is then added dropwise at a relatively high speed. The mixture is refluxed for 5-6 hours at 80°C, followed by cooling, filtering, and drying to obtain an intermediate product.

    Step 2: Methanol is pumped into the reaction kettle, and the intermediate product is added. A dimethylamine aqueous solution is added dropwise, and the reaction is performed for 10-14 hours at 50°C. After the reaction, methanol is evaporated to dryness.

    Step 3: Ethanol is pumped in, and the mixture is heated for dissolution, followed by cooling, filtering, and drying to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(Dimethylamino)propyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include aldehydes, ketones, and bases such as sodium hydride.

    Conditions: Reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure the stability of the compound.

Major Products

The major products formed from these reactions include alkenes and other substituted phosphonium compounds, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Dimethylamino)propyl)triphenylphosphonium bromide is unique due to its dimethylamino group, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates.

Properties

IUPAC Name

3-(dimethylamino)propyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NP.BrH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,12,19-20H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWPSKSQQSJKKF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580684
Record name [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18355-96-9
Record name Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18355-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 3-bromopropyltriphenylphosphonium bromide (Olo-IM3) (420 g, 0.90 mol) in absolute ethanol (664 g) a solution of dimethylamine in absolute ethanol (368 g, 2.69 mol, assay: 33%) was added slowly within 30 minutes at room temperature. After complete addition the suspension was stirred 1 hour at reflux whereupon a solution was obtained. The solution was cooled to a temperature of 0-10° C. and acetyl bromide (202.7 g, 1.65 mol) was added dropwise until the pH was ≦1, and the resulting suspension was allowed to warm to 20-25° C. After the white suspension was filtered the wet product washed with absolute ethanol (237 g) and then dried under vacuum (15 h, 70° C.) to give 3-dimethylaminopropyltriphenylphosphonium bromide*HBr (Olo-IM4) as a white solid (yield: 471.2 g, 0.77 mol, 85.1%; HPLC assay: 83.2%, HPLC purity: 98.72%).
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
664 g
Type
solvent
Reaction Step One
Quantity
368 g
Type
solvent
Reaction Step One
Quantity
202.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What was the main challenge in scaling up the production of (3-(Dimethylamino)propyl)triphenylphosphonium bromide?

A1: The primary challenge in scaling up the production was ensuring process safety and product quality. [] The research team addressed this by simulating the reaction to understand heat production and byproduct formation using kinetic parameters obtained from laboratory experiments and reaction calorimeter measurements. [] This approach allowed them to establish safe operating conditions for large-scale production while maintaining high product quality. []

Q2: How did the researchers determine the kinetic parameters for the amination reaction?

A2: The research article mentions that kinetic parameters were determined using laboratory experiments and reaction calorimeter measurements. [] Unfortunately, the specific experimental details and methodologies used for these measurements are not described within the provided abstract.

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